4-bromo-N-(2-fluoro-4-methylphenyl)benzamide
Overview
Description
4-bromo-N-(2-fluoro-4-methylphenyl)benzamide is an organic compound with the molecular formula C14H11BrFNO. It is a derivative of benzamide, featuring a bromine atom at the 4-position and a fluoro-methylphenyl group at the N-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-fluoro-4-methylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzoic acid and 2-fluoro-4-methylaniline.
Formation of Benzoyl Chloride: 4-bromobenzoic acid is converted to 4-bromobenzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amide Formation: The 4-bromobenzoyl chloride is then reacted with 2-fluoro-4-methylaniline in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, solvent recovery and recycling are often employed to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-fluoro-4-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-bromo-N-(2-fluoro-4-methylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the development of advanced materials with unique properties, such as polymers or coatings.
Biological Studies: It serves as a probe in biological assays to study enzyme activity or receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-fluoro-4-methylphenyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. This binding can block the normal function of the target, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(2-methylphenyl)benzamide: Similar structure but lacks the fluoro group.
4-bromo-N-(2-fluorophenyl)benzamide: Similar structure but lacks the methyl group.
4-bromo-N-(4-methylphenyl)benzamide: Similar structure but lacks the fluoro group at the 2-position.
Uniqueness
4-bromo-N-(2-fluoro-4-methylphenyl)benzamide is unique due to the presence of both the fluoro and methyl groups on the phenyl ring. This combination can enhance its binding affinity and specificity for certain targets, making it a valuable compound in medicinal chemistry and other applications .
Properties
IUPAC Name |
4-bromo-N-(2-fluoro-4-methylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c1-9-2-7-13(12(16)8-9)17-14(18)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMOEBAYOLCBRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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